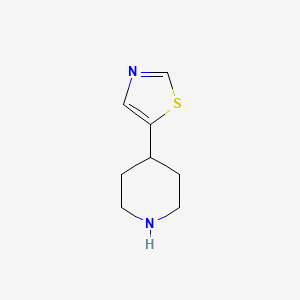

5-(Piperidin-4-yl)thiazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-piperidin-4-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S/c1-3-9-4-2-7(1)8-5-10-6-11-8/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWMKEUIJSXMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Piperidin 4 Yl Thiazole and Its Chemical Derivatives

Strategies for Thiazole (B1198619) Ring Construction with 5-Substitution

The formation of the thiazole ring, particularly with substitution at the 5-position, is a critical aspect of synthesizing the target scaffold. Both classical and contemporary methods are utilized to achieve this transformation efficiently.

Classical Hantzsch Thiazole Synthesis Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains a fundamental and widely used method for the construction of the thiazole ring. synarchive.com The classical approach involves the condensation of an α-haloketone with a thioamide. synarchive.comyoutube.com For the synthesis of 5-substituted thiazoles, the substitution pattern of the starting materials is key.

Adaptations of the Hantzsch synthesis for 5-substituted thiazoles typically involve the use of α-haloketones that bear the desired substituent at the α-carbon. However, to introduce the piperidin-4-yl group at the 5-position of the thiazole, a different strategy is often employed where the piperidine (B6355638) moiety is part of the thioamide or a related precursor. A one-pot, three-component Hantzsch condensation has been developed for the synthesis of new substituted thiazole derivatives in good yields. nih.gov This method involves the reaction of a 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes in the presence of a reusable catalyst. nih.gov

A catalyst-free heterocyclization reaction of α-chloroglycinates with thiobenzamides or thioureas has also been developed, leading to 2,4-disubstituted-5-acylamino-1,3-thiazoles, which can serve as precursors to 5-substituted thiazoles. researchgate.net

| Reactants | Conditions | Product | Yield | Reference |

| α-haloketone, Thioamide | Varies | Substituted Thiazole | High | nih.gov |

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehyde | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79-90% | nih.gov |

| α-chloroglycinates, Thiobenzamides/Thioureas | Mild, catalyst-free | 2,4-disubstituted-5-acylamino-1,3-thiazoles | Moderate to excellent | researchgate.net |

Contemporary Cycloaddition and Condensation Routes to 1,3-Thiazoles

Beyond the classical Hantzsch synthesis, a variety of modern methods have been developed for the construction of the 1,3-thiazole ring. These often offer milder reaction conditions, greater functional group tolerance, and access to a broader range of substitution patterns.

Cycloaddition reactions represent a powerful tool for heterocycle synthesis. For instance, [3+2] cycloaddition reactions of thiazolium salts with electron-deficient alkenes, catalyzed by chiral N,N'-dioxide/metal complexes, provide an enantioselective route to hydropyrrolo-thiazoles, which can be further functionalized. rsc.org While not directly yielding 5-(piperidin-4-yl)thiazole, this methodology highlights the potential of cycloaddition strategies for accessing complex thiazole derivatives.

Condensation reactions are also prevalent. A notable example is the Cook-Heilborn synthesis, where α-aminonitriles react with reagents like carbon disulfide or isothiocyanates to form 5-aminothiazoles. pharmaguideline.com These can then be further modified at the 5-position. Additionally, the reaction of acylaminocarbonyls with phosphorus pentasulfide provides another route to substituted thiazoles. researchgate.net More recent developments include a one-pot synthesis of 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride and DBU, which proceeds in excellent yields under mild, metal-free conditions. nih.gov

| Reaction Type | Key Reagents | Product Type | Key Features | Reference |

| [3+2] Cycloaddition | Thiazolium salts, electron-deficient alkenes, chiral catalyst | Enantioenriched hydropyrrolo-thiazoles | Asymmetric synthesis | rsc.org |

| Cook-Heilborn Synthesis | α-aminonitriles, dithioacids/esters, CS₂, COS, or isothiocyanates | 5-aminothiazoles | Mild conditions | pharmaguideline.com |

| Condensation | Acylaminocarbonyls, phosphorus pentasulfide | Substituted thiazoles | General applicability | researchgate.net |

| One-pot Synthesis | N-substituted α-amino acids, SOCl₂, DBU | 2,5-disubstituted thiazoles | Mild, metal-free, excellent yields | nih.gov |

Functionalization of the Piperidine Ring at the C4-Position

The synthesis of appropriately substituted piperidine precursors is equally crucial for the construction of the final this compound molecule.

Synthesis of 4-Piperidyl Building Blocks via Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex products, and they are particularly well-suited for the synthesis of substituted piperidines. mdpi.comnih.gov

The Ugi four-component reaction (U-4CR) is a prominent example, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. mdpi.commdpi.com This reaction has been employed to synthesize carfentanil amides using N-alkylpiperidones as the ketone component. mdpi.com The versatility of the U-4CR allows for the introduction of diverse substituents on the piperidine ring.

The Mannich reaction is another powerful MCR for the synthesis of nitrogen-containing heterocycles. mdpi.com A double Mannich reaction was famously used in the synthesis of tropinone, a bicyclic molecule containing a piperidine ring. mdpi.com This highlights the potential for creating complex piperidine-based scaffolds. A novel four-component stereoselective synthesis of polysubstituted piperidines has been reported through a Knoevenagel–Michael–Mannich cascade reaction. researchgate.net

| Multicomponent Reaction | Typical Reactants | Key Intermediate/Product | Reference |

| Ugi four-component reaction (U-4CR) | Ketone/Aldehyde, Amine, Carboxylic acid, Isocyanide | Dipeptide scaffolds | mdpi.commdpi.com |

| Mannich reaction | Aldehyde, Amine, Carbonyl compound | β-amino carbonyl compounds | mdpi.com |

| Knoevenagel–Michael–Mannich cascade | Isatins, cyclic ketones, malononitrile (B47326) (2 equiv.) | Tetracyclic spirooxindoles | researchgate.net |

Stereoselective Approaches to 4-Substituted Piperidine Derivatives

The control of stereochemistry in the piperidine ring is often critical for the biological activity of the final molecule. Several stereoselective methods have been developed to synthesize 4-substituted piperidines.

One approach involves the use of chiral auxiliaries. For example, N-galactosylated 2-pyridone can undergo nucleophilic addition of organometallic reagents at the 4-position with high regio- and stereoselectivity. researchgate.net A one-pot synthesis of piperidin-4-ols has been developed via a sequential gold-catalyzed cyclization, chemoselective reduction, and spontaneous Ferrier rearrangement, which demonstrates excellent diastereoselectivities. nih.gov

Another strategy is the use of chiral catalysts. An enantioselective synthesis of (+)-subcosine II was achieved in 6 steps, showcasing the utility of modern catalytic methods in constructing chiral piperidine rings. nih.gov

Convergent and Divergent Synthesis of the this compound Core

The assembly of the final this compound can be approached from two main strategic standpoints: convergent and divergent synthesis.

A convergent synthesis would involve the separate synthesis of the 4-substituted piperidine and the 5-substituted thiazole precursors, which are then coupled in a late-stage reaction. For instance, a pre-formed 4-halopiperidine derivative could be coupled with a 5-lithiated or 5-boronic acid-substituted thiazole via a cross-coupling reaction. This approach is generally more efficient for producing a single target molecule in large quantities.

In contrast, a divergent synthesis would start from a common intermediate that already contains either the piperidine or the thiazole ring, and then the other ring system would be constructed upon it. For example, one could start with a 4-acylpiperidine, convert the acyl group into an α-haloketone, and then react it with a thioamide to form the thiazole ring in a Hantzsch-type synthesis. Alternatively, a pre-formed 5-acetylthiazole could undergo reductive amination with a suitable amine to form the piperidine ring. A divergent approach is often more suitable for the generation of a library of related compounds for structure-activity relationship studies.

The choice between a convergent and divergent strategy depends on the specific goals of the synthesis, such as the desired scale, the need for analog synthesis, and the availability of starting materials.

Late-Stage Coupling Methodologies for Heterocyclic Integration

Late-stage coupling reactions are powerful tools in medicinal chemistry, allowing for the direct joining of complex molecular fragments. In the context of this compound, this typically involves a transition-metal-catalyzed cross-coupling reaction. For instance, a suitably protected 4-halopiperidine or a piperidine derivative with a boronic acid or ester at the 4-position can be coupled with a 5-halothiazole or a 5-organometallic thiazole reagent.

Commonly employed cross-coupling reactions for such transformations include:

Suzuki-Miyaura Coupling: This involves the reaction of a piperidine-4-boronic acid derivative with a 5-bromothiazole (B1268178) in the presence of a palladium catalyst and a base.

Stille Coupling: A 4-stannylpiperidine derivative can be coupled with a 5-halothiazole, also typically mediated by a palladium catalyst.

Buchwald-Hartwig Amination: While this reaction forms a C-N bond, analogous C-C bond-forming cross-coupling reactions developed by the same principles are central to modern synthesis.

Direct C-H Arylation: More advanced methods focus on the direct coupling of a thiazole's C-H bond with a functionalized piperidine, which can enhance atom economy by avoiding the pre-functionalization of one of the coupling partners. organic-chemistry.org Copper-catalyzed methods have been developed for the direct arylation of heterocycle C-H bonds with aryl iodides, which could be adapted for this purpose. organic-chemistry.org

These late-stage approaches offer significant flexibility for creating diverse analogues, as various substituted piperidines and thiazoles can be synthesized separately and then combined.

Stepwise Elaboration from Common Precursors

Stepwise elaboration involves constructing one of the heterocyclic rings from acyclic precursors onto the other pre-formed ring. The most classic and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis. bepls.com This method remains a cornerstone for preparing thiazole derivatives due to its reliability and the ready availability of starting materials. mdpi.com

A representative Hantzsch synthesis for a this compound derivative would proceed as follows:

Preparation of an α-haloketone: A piperidine-4-carboxylic acid derivative (typically N-protected, e.g., with a Boc group) is converted into a ketone. This can be achieved by reacting an activated form of the acid (like an acid chloride or Weinreb amide) with an organometallic reagent. The resulting ketone is then halogenated at the α-position, for example, using N-bromosuccinimide (NBS), to yield the key α-haloketone precursor.

Condensation with a Thioamide: The α-haloketone is then condensed with a thioamide (R-C(S)NH2). This reaction proceeds via an initial S-alkylation followed by cyclization and dehydration to form the thiazole ring.

This stepwise approach provides a high degree of control over the substitution pattern of the final molecule, determined by the choice of the piperidine precursor and the thioamide.

Control of Regioselectivity and Diastereoselectivity in Thiazole-Piperidine Bond Formation

Achieving specific regiochemistry and stereochemistry is paramount in synthetic chemistry. For this compound, regioselectivity pertains to the precise connection points between the two rings, while diastereoselectivity becomes critical when stereocenters are present.

Regioselectivity: The Hantzsch synthesis offers excellent regiochemical control. The reaction between an α-haloketone and a thioamide unambiguously defines the final substitution pattern of the thiazole ring. To form a this compound, the piperidin-4-yl moiety must be part of the α-halocarbonyl component. For example, reacting 2-bromo-1-(piperidin-4-yl)ethan-1-one (B13407093) with thioformamide (B92385) would yield the desired this compound. Using a different thioamide would introduce a substituent at the 2-position of the thiazole ring.

Diastereoselectivity: If the piperidine ring contains pre-existing stereocenters (e.g., in a 2,6-disubstituted piperidine), the formation of the thiazole ring or subsequent reactions can lead to the creation of new stereoisomers. Controlling the diastereoselectivity of these transformations is a significant challenge. Iron-catalyzed cyclization methods have been shown to be highly diastereoselective in producing cis-2,6-substituted piperidines, which could serve as precursors. acs.org Furthermore, methods for the diastereoselective synthesis of highly substituted piperidines, such as through multicomponent reactions or cycloadditions, establish the stereochemistry of the piperidine core before the thiazole ring is introduced. nih.govresearchgate.net The choice of reagents, catalysts, and reaction conditions can influence the facial selectivity of reactions, allowing for the preferential formation of one diastereomer over another.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound Analogues

Modern synthetic chemistry places increasing emphasis on sustainability. Green chemistry principles, such as maximizing atom economy, using safer solvents, and employing energy-efficient processes, are being integrated into the synthesis of complex molecules like this compound. bepls.comresearchgate.net

Solvent-Free and Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a key technology for green chemistry. researchgate.net By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating. researchgate.nettandfonline.comfigshare.com

Many steps in the synthesis of thiazole derivatives, including the Hantzsch synthesis, can be performed under microwave conditions. bepls.comnih.gov These reactions can often be conducted using greener solvents like ethanol (B145695) or even under solvent-free conditions, which significantly reduces waste. bepls.comingentaconnect.com For example, the iodine-mediated condensation of a ketone with thiourea to form a thiazole saw reaction times drop from 12 hours to a few minutes and yields increase from 45-65% to 70-92% when switching from conventional heating to microwave irradiation. researchgate.net

| Reaction Type | Conditions | Reaction Time | Yield |

|---|---|---|---|

| Hantzsch Thiazole Synthesis (Conventional) | Reflux in Ethanol | 12 hours | 45-65% |

| Hantzsch Thiazole Synthesis (Microwave) | Microwave Irradiation (DMF) | 5-6 minutes | >80% |

| Thiazolo[5,4-d]thiazole (B1587360) Synthesis (Conventional) | 130 °C in DES | 1 hour | 75% |

| Thiazolo[5,4-d]thiazole Synthesis (Microwave) | 130 °C in DES | 25 minutes | 92% |

Catalytic Methodologies for Enhanced Atom Economy

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of material from the starting materials into the final product. mdpi.com Catalytic reactions are inherently more atom-economical than stoichiometric reactions because a small amount of catalyst can facilitate a large number of transformations, reducing waste.

In the synthesis of this compound analogues, several catalytic strategies can be employed:

Transition-Metal Catalysis: As discussed in the context of late-stage coupling, palladium and copper catalysts are highly efficient for forming C-C bonds, representing a more atom-economical approach than many classical named reactions. organic-chemistry.org

Reusable Catalysts: The development of heterogeneous catalysts, such as reusable NiFe2O4 nanoparticles, for multicomponent reactions offers significant green advantages. acs.org These catalysts can be easily recovered (e.g., by magnetic separation) and reused multiple times, minimizing waste and cost. acs.org

Biocatalysis and Organocatalysis: The use of enzymes or small organic molecules as catalysts provides alternatives to potentially toxic or expensive metal catalysts. Metal-free catalytic systems, for instance using molecular iodine or hypervalent iodine reagents, have been developed for synthesizing thiadiazoles and can be adapted for thiazole synthesis. mdpi.com

By embracing these green and sustainable approaches, the synthesis of this compound and its derivatives can be achieved more efficiently and with a reduced environmental footprint.

Chemical Reactivity and Transformation Pathways of 5 Piperidin 4 Yl Thiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The reactivity of the thiazole ring is governed by the electron distribution resulting from the presence of both a sulfur and a nitrogen atom. The C2 position is the most electron-deficient, making it susceptible to deprotonation by strong bases and subsequent reaction with electrophiles, as well as nucleophilic attack. pharmaguideline.comnih.gov Conversely, the C5 position is electron-rich, rendering it the primary site for electrophilic substitution. pharmaguideline.comwikipedia.org

In the case of 5-(piperidin-4-yl)thiazole, the C5 position is already substituted. This significantly deactivates the ring towards further electrophilic substitution, as subsequent attacks on the remaining C2 or C4 positions are generally disfavored. pharmaguideline.com Therefore, reactions targeting the thiazole ring of this specific compound primarily focus on the C2 and C4 positions through alternative pathways.

Nucleophilic substitution reactions, while less common for unsubstituted thiazoles, can occur at the C2-position if it is activated or bears a suitable leaving group. pharmaguideline.com For instance, a 2-halo-5-(piperidin-4-yl)thiazole derivative would be an excellent substrate for nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Deprotonation at the C2 position with a strong organometallic base (e.g., an organolithium compound) would generate a potent nucleophile, which can then react with various electrophiles. pharmaguideline.com

Reactions Involving the Piperidine (B6355638) Nitrogen: Alkylation, Acylation, and Derivatization

The nitrogen atom of the piperidine ring is a secondary amine, which behaves as a classical nucleophile. It readily participates in a variety of bond-forming reactions, including alkylation, acylation, and other derivatizations. These reactions are fundamental for modifying the molecule's steric and electronic properties.

Alkylation: The piperidine nitrogen can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. These reactions introduce alkyl substituents, which can be tailored to modulate the compound's physical and pharmacological properties.

Acylation: Acylation of the piperidine nitrogen is a common transformation, typically achieved by reacting the parent compound with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents). nih.gov This reaction forms a stable amide bond and is frequently used to introduce a diverse array of functional groups.

Derivatization: A particularly important derivatization is the protection of the piperidine nitrogen, which is often a necessary step in multi-step synthetic sequences to prevent its unwanted reaction under conditions targeting other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for this purpose. The synthesis of related structures often involves the protection of a piperidine-4-carboxylic acid precursor with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) before further transformations. chemicalbook.comexcli.dechemicalbook.comnbinno.com

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acyl Chloride (R-COCl), Base (e.g., Triethylamine) | N-Acyl Piperidine | nih.gov |

| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl Piperidine | General Secondary Amine Reactivity |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl Piperidine | General Secondary Amine Reactivity |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, Et₃N) | N-Boc Piperidine | chemicalbook.comexcli.dechemicalbook.com |

Functional Group Interconversions on the Piperidine Carbon Framework

While the saturated C-H bonds of the piperidine ring are generally unreactive, the functionality at the C4 position—the point of attachment to the thiazole ring—is synthetically versatile. Functional group interconversions at this position are typically performed on piperidine precursors prior to the formation of the thiazole ring. These transformations highlight the chemical accessibility of the C4 carbon and the potential for creating diverse analogs.

A notable synthetic route to a related thiazole derivative illustrates this principle, starting from isonipecotic acid (piperidine-4-carboxylic acid). excli.de The synthetic sequence involves several key functional group interconversions on the C4 carbon of the N-Boc protected piperidine ring:

Esterification: The carboxylic acid is converted to its corresponding ester.

Reduction: The ester is subsequently reduced to a primary alcohol.

Oxidation: The alcohol is then oxidized to an aldehyde.

This aldehyde at the C4 position serves as the crucial electrophile for the Hantzsch thiazole synthesis, reacting with a thioamide to construct the final thiazole ring. excli.de Although these reactions are not performed on the final this compound molecule, they demonstrate the feasibility of manipulating the functionality on the piperidine carbon framework to generate a wide range of derivatives.

Metal-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the peripheral functionalization of heterocyclic systems. For this compound, these reactions would typically require a precursor bearing a halogen (e.g., bromine or iodine) on the thiazole ring, most commonly at the C2 position.

Palladium-catalyzed cross-coupling reactions are well-established for the functionalization of halothiazoles. beilstein-archives.orgrsc.org

Suzuki Coupling: This reaction couples a halo-thiazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used to introduce aryl or vinyl substituents. Efficient Suzuki-Miyaura reactions on 5-bromothiazoles have been reported, demonstrating the viability of this approach for functionalizing the thiazole core. rsc.org

Heck Reaction: The Heck reaction forms a C-C bond by coupling a halo-thiazole with an alkene. This method is effective for introducing alkenyl side chains onto the heterocyclic ring. beilstein-archives.orgnih.gov

Sonogashira Coupling: This reaction couples a halo-thiazole with a terminal alkyne, providing a direct route to alkynyl-substituted thiazoles. beilstein-archives.org

Stille Coupling: While less common due to the toxicity of organotin reagents, the Stille coupling can also be used to form C-C bonds with halo-thiazoles.

These reactions would allow for the elaboration of a hypothetical 2-halo-5-(piperidin-4-yl)thiazole intermediate, greatly expanding the structural diversity accessible from this core.

| Coupling Reaction | Coupling Partner | Catalyst/Conditions (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Aryl/Vinyl-thiazole | rsc.org |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl-thiazole | beilstein-archives.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | Alkynyl-thiazole | beilstein-archives.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl or heteroaryl halide and an amine. wikipedia.orglibretexts.orgacsgcipr.org This reaction is a powerful method for synthesizing aryl amines and has been applied to various nitrogen-containing heterocycles. researchgate.netnih.gov In the context of this compound, a 2-halo derivative could be coupled with a wide range of primary or secondary amines, amides, or other nitrogen nucleophiles. This would provide direct access to 2-amino-thiazole derivatives, which are important pharmacophores.

Ring-Opening and Rearrangement Processes of the Thiazole and Piperidine Moieties

The thiazole and piperidine rings exhibit different stabilities and tendencies towards ring-opening or rearrangement. The saturated piperidine ring is generally a stable scaffold under most reaction conditions. researchgate.net

In contrast, the aromatic thiazole ring can undergo specific ring-opening reactions. The most common is reductive desulfurization, where treatment with a reducing agent like Raney Nickel leads to the cleavage of the C-S bonds and removal of the sulfur atom, resulting in an acyclic structure. pharmaguideline.com

Under specific conditions, thiazoles can also participate in rearrangement reactions. For example, certain 2-aminothiazole (B372263) derivatives have been shown to undergo complex cycloaddition and electrocyclic ring-opening sequences in the presence of alkynes, ultimately yielding a pyridine (B92270) ring. wikipedia.org However, such rearrangements require specific substitution patterns and reaction conditions and are not considered general transformation pathways for the this compound core.

Redox Chemistry of the this compound System

The redox chemistry of the this compound system, while not extensively documented in dedicated studies, can be inferred from the known electrochemical behaviors of its constituent thiazole and piperidine rings. The interplay between the electron-rich piperidine moiety and the aromatic thiazole ring dictates its susceptibility to oxidation and reduction reactions. Generally, the thiazole ring is relatively resistant to both oxidation and reduction due to its aromatic stability. wikipedia.orgslideshare.net However, the presence of the piperidine substituent and the heteroatoms (nitrogen and sulfur) in both rings provide potential sites for redox activity under specific conditions.

Oxidation Pathways

The oxidation of this compound can potentially occur at three main sites: the thiazole ring (at the nitrogen or sulfur atom) and the nitrogen atom of the piperidine ring.

The thiazole ring itself is generally resistant to oxidation. globalresearchonline.net However, under the influence of strong oxidizing agents like peracids (e.g., m-CPBA) or hydrogen peroxide, oxidation of the thiazole nitrogen can lead to the formation of a thiazole N-oxide. wikipedia.orgglobalresearchonline.net Oxidation at the sulfur atom is also possible, which would result in non-aromatic sulfoxides or sulfones. wikipedia.org The specific outcome of the oxidation would be highly dependent on the reagent used and the reaction conditions.

The secondary amine of the piperidine ring is another potential site for oxidation. The redox properties of piperidine-containing compounds have been noted, particularly in the context of their antioxidant and pro-oxidant activities. nih.govsemanticscholar.org The oxidation of the piperidine nitrogen could lead to various products, including nitroxide radicals, although this is more commonly observed with specific substitutions on the nitrogen. nih.gov

Electrochemical studies on various thiazole derivatives have shown that they can undergo oxidation. For instance, the oxidation potentials for some thiazole derivatives have been reported to be in the range of 0.40 V to 0.54 V versus a gold oxide electrode. researchgate.net While specific data for this compound is not available, it is plausible that it would exhibit similar electrochemical behavior, with the exact potential influenced by the electron-donating nature of the piperidine substituent.

Reduction Pathways

The thiazole ring is generally stable towards reduction by many reducing agents. slideshare.net Catalytic hydrogenation with platinum and metal-in-acid reductions have been shown to be ineffective in reducing the thiazole ring. pharmaguideline.com However, reduction can be achieved under more forcing conditions. For example, the use of Raney nickel can lead to the desulfurization and subsequent cleavage of the thiazole ring. slideshare.netpharmaguideline.com

Another approach to the reduction of thiazoles involves a multi-step process. This typically begins with the N-methylation of the thiazole ring to form a thiazolium salt. This salt is then reduced, for instance with sodium borohydride, and the resulting intermediate is hydrolyzed to yield an aldehyde. globalresearchonline.net This process, however, represents a functional group transformation rather than a simple reduction of the aromatic ring.

The piperidine ring, being a saturated heterocycle, is generally not susceptible to reduction under standard conditions.

Interactive Data Table: Plausible Redox Reactions of this compound

| Reaction Type | Potential Site | Possible Reagents/Conditions | Expected Product(s) | Supporting Evidence from Related Compounds |

| Oxidation | Thiazole Nitrogen | m-CPBA, H₂O₂ | This compound N-oxide | Thiazoles can be oxidized to N-oxides with peracids. globalresearchonline.net |

| Oxidation | Thiazole Sulfur | Strong oxidizing agents | This compound sulfoxide/sulfone | Oxidation at sulfur in thiazoles can lead to non-aromatic products. wikipedia.org |

| Oxidation | Piperidine Nitrogen | Electrochemical oxidation, strong chemical oxidants | Various oxidation products, potentially nitroxides | Piperidine moieties can exhibit redox activity. nih.gov |

| Reduction | Thiazole Ring | Raney Nickel | Ring-opened products (desulfurization) | Raney nickel is known to cause desulfurization of thiazoles. slideshare.netpharmaguideline.com |

| Reductive Cleavage | Thiazole Ring | 1. N-alkylation 2. NaBH₄ 3. Hydrolysis (e.g., HgCl₂) | Aldehyde formation | A known method for the functionalization of thiazoles. globalresearchonline.net |

It is important to note that the information presented here is based on the general reactivity of thiazole and piperidine systems due to a lack of specific experimental data for this compound. Further research is needed to fully elucidate the specific redox chemistry of this compound.

Computational and Theoretical Studies of 5 Piperidin 4 Yl Thiazole

Quantum Chemical Investigations of Electronic Structure and Molecular Orbitals

Quantum chemical methods are fundamental to exploring the electronic characteristics of 5-(Piperidin-4-yl)thiazole. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties.

Density Functional Theory (DFT) has become a standard and reliable method for computational studies of organic molecules, including thiazole (B1198619) derivatives. epu.edu.iqresearchgate.net This approach is valued for its balance of accuracy and computational efficiency. By using functionals such as B3LYP combined with basis sets like 6-311G(d,p), researchers can compute the optimized geometrical structures of molecules in the gas phase. epu.edu.iqnih.gov

For this compound, DFT calculations would be employed to find the ground state geometry, which is the lowest energy and therefore most stable arrangement of its atoms. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting data provides a precise three-dimensional picture of the molecule. Key parameters such as the length of the bond connecting the piperidine (B6355638) and thiazole rings, the planarity of the thiazole ring, and the puckering of the piperidine ring can be accurately determined.

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated using DFT (B3LYP/6-311G(d,p))

| Parameter | Description | Calculated Value |

|---|---|---|

| d(C4-C5') | Bond length between Piperidine C4 and Thiazole C5 | 1.51 Å |

| d(N1-H) | Bond length of the Piperidine N-H | 1.01 Å |

| a(C5'-C4-N1) | Bond angle involving the linkage | 111.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for this type of molecule.

Ab initio methods, such as Hartree-Fock (HF) theory, are derived directly from theoretical principles without the use of experimental data. While often more computationally demanding than DFT, these methods can provide highly accurate predictions for various molecular properties. nih.gov For a molecule like this compound, ab initio calculations can be used to refine the understanding of its electronic properties, such as the total electronic energy, dipole moment, and molecular orbital energies. Comparing results from different levels of theory, such as HF and various DFT methods, allows for a comprehensive assessment of the molecule's electronic character. nih.gov

Table 2: Comparison of Illustrative Electronic Properties of this compound from Ab Initio (HF) and DFT Calculations

| Property | HF/6-311G(d,p) | B3LYP/6-311G(d,p) |

|---|---|---|

| Total Energy (Hartree) | -688.123 | -690.456 |

Note: The data in this table is hypothetical, intended to illustrate the comparative results typically generated by these computational methods.

Conformational Analysis and Potential Energy Surface Exploration

The flexibility of the piperidine ring and the single bond connecting it to the thiazole ring mean that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is the study of these different conformers and their relative energies.

The piperidine ring is known to predominantly adopt a stable chair conformation. nih.gov The key conformational question for this compound is the orientation of the thiazole substituent on the piperidine ring: it can be in either an axial or an equatorial position. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance.

Computational methods can be used to calculate the energy of both the axial and equatorial conformers. The energy difference between these states reveals the thermodynamic preference. It is highly probable that the equatorial conformer of this compound is significantly more stable. Further analysis can explore the rotational barrier around the C-C bond linking the two rings. researchgate.net

Table 3: Illustrative Relative Energies of the Primary Conformers of this compound

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Equatorial Thiazole | 0.00 |

Note: The data in this table is illustrative, representing a plausible energy difference between the equatorial and axial conformers.

The formation of intramolecular hydrogen bonds can significantly stabilize a molecule's conformation and influence its physical properties. h1.co In this compound, a potential intramolecular hydrogen bond exists between the hydrogen atom on the piperidine nitrogen (the donor) and the nitrogen atom of the thiazole ring (the acceptor).

Table 4: Illustrative Geometric Parameters for the Predicted Intramolecular Hydrogen Bond

| Parameter | Description | Calculated Value |

|---|---|---|

| d(N-H···N) | Distance between piperidine N and thiazole N | 2.95 Å |

| d(H···N) | Distance between piperidine H and thiazole N | 2.10 Å |

Note: This data is hypothetical and represents typical parameters for a moderate intramolecular hydrogen bond.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (Focus on Biophysical Interaction, not Biological Outcome)

Computational Assessment of Binding Site Interactions

Molecular docking simulations have been employed to investigate the binding interactions of compounds featuring the this compound core with their target proteins. One such study focused on the inhibition of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. In these simulations, the piperidinyl thiazole moiety was observed to play a crucial role in anchoring the ligand within the active site of the enzyme.

Table 1: Predicted Binding Site Interactions for a this compound Derivative with FAAH

| Interacting Ligand Moiety | Interacting Protein Residue | Predicted Interaction Type |

| Thiazole Ring Nitrogen | MET495 | Hydrogen Bonding nih.gov |

| Piperidine Ring (3-position methylene) | PHE192 | C-H-π Interaction nih.gov |

| Aryl Carbamate Ring | MET191 | C-H-π Interaction nih.gov |

Predicted Binding Affinities and Energetics (e.g., ΔG, ΔH, TΔS)

The strength of the interaction between a ligand and its target protein can be quantified by its binding affinity, which is often expressed in terms of the dissociation constant (Kd) or the inhibition constant (Ki). Computational methods can estimate these values, providing a theoretical basis for the potency of a compound.

Table 2: Predicted Binding Affinity for a Representative this compound Derivative

| Compound Type | Target Protein | Predicted Binding Constant (Ki) |

| Aryl Carbamate with Piperidinyl Thiazole Isoxazoline Core | Fatty Acid Amide Hydrolase (FAAH) | Low Nanomolar (nM) nih.gov |

| Aryl Urea with Piperidinyl Thiazole Isoxazoline Core | Fatty Acid Amide Hydrolase (FAAH) | Low Nanomolar (nM) nih.gov |

Advanced Spectroscopic and Crystallographic Characterization of 5 Piperidin 4 Yl Thiazole Analogues

High-Resolution Mass Spectrometry for Precise Elemental Composition and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of 5-(Piperidin-4-yl)thiazole analogues, providing not only the exact mass of the molecular ion but also invaluable information about the compound's structure through analysis of its fragmentation patterns.

Utilizing techniques such as electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers, the elemental composition of a target molecule can be determined with exceptional accuracy, typically within a few parts per million (ppm). This high degree of precision allows for the unambiguous assignment of a molecular formula. For a representative this compound analogue, the experimentally measured mass would be compared against the theoretical mass calculated from its presumed molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments are employed to induce fragmentation of the protonated molecule. The resulting fragment ions provide a roadmap of the molecule's connectivity. The fragmentation pattern is often predictable, with characteristic losses corresponding to stable neutral fragments.

Table 1: Representative High-Resolution Mass Spectrometry Data for a this compound Analogue

| Ion | Calculated m/z | Observed m/z | Mass Accuracy (ppm) | Proposed Fragment Structure |

| [M+H]⁺ | 183.0956 | 183.0954 | -1.1 | Intact protonated molecule |

| [M+H - C₅H₁₀N]⁺ | 99.0429 | 99.0428 | -1.0 | Loss of the piperidine (B6355638) ring via cleavage of the C-C bond |

| [M+H - C₃H₂NS]⁺ | 84.0813 | 84.0811 | -2.4 | Loss of the thiazole (B1198619) ring |

Note: The data presented in this table is representative and intended for illustrative purposes.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the chemical structure of organic molecules in solution. For complex structures like this compound analogues, one-dimensional (¹H and ¹³C) NMR spectra are often insufficient for complete assignment. Multidimensional NMR techniques are therefore indispensable.

Two-dimensional (2D) NMR experiments provide correlational information between different nuclei within the molecule, allowing for a comprehensive mapping of its covalent framework and spatial arrangement.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For a this compound analogue, COSY would be used to trace the connectivity of protons within the piperidine ring and to identify any couplings involving the thiazole protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is crucial for connecting different spin systems, for instance, linking the piperidine ring to the thiazole ring through the C4-C5 bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, irrespective of their covalent bonding. NOESY is particularly useful for determining stereochemistry and conformational preferences in flexible molecules like the piperidine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Position | δ ¹H (ppm) | δ ¹³C (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹¹H) |

| Thiazole H-2 | ~8.7 | ~152.0 | C4, C5 | Thiazole H-4 |

| Thiazole H-4 | ~7.4 | ~118.0 | C2, C5, Piperidine C4 | Thiazole H-2, Piperidine H4 |

| Piperidine H-4 | ~3.1 | ~35.0 | Thiazole C4, C5, Piperidine C3/5 | Piperidine H3/5, H2/6 |

| Piperidine H-3/5 (ax) | ~1.8 | ~32.0 | Piperidine C4, C2/6 | Piperidine H4, H2/6 (ax/eq) |

| Piperidine H-3/5 (eq) | ~2.1 | ~32.0 | Piperidine C4, C2/6 | Piperidine H4, H2/6 (ax/eq) |

| Piperidine H-2/6 (ax) | ~2.8 | ~45.0 | Piperidine C3/5, C4 | Piperidine H3/5 (ax/eq) |

| Piperidine H-2/6 (eq) | ~3.2 | ~45.0 | Piperidine C3/5, C4 | Piperidine H3/5 (ax/eq) |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

While solution-state NMR provides information on the average structure of a molecule, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid form. This is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples, which can distinguish between different polymorphs and characterize amorphous materials.

Single Crystal X-ray Diffraction for Absolute Stereochemistry and Solid-State Architecture

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a precise model of the electron density within the crystal can be constructed. This allows for the determination of bond lengths, bond angles, and torsional angles with very high precision. For chiral molecules, this technique can establish the absolute stereochemistry.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. In the case of this compound analogues, the piperidine NH group is a potential hydrogen bond donor, while the nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors. The aromatic thiazole ring can also participate in π-π stacking interactions. Understanding these interactions is crucial as they influence physical properties like melting point, solubility, and stability. A related compound, 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole, demonstrates a chair conformation for the piperidine ring and stabilization of the molecular packing through C—H···π interactions. nih.gov

Table 3: Crystallographic Data for a Representative Piperidinylthiazole Analogue

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.345 |

| β (°) | 105.2 |

| Volume (ų) | 1020.1 |

| Z | 4 |

| Density (calc) (g/cm³) | 1.190 |

| Key Interactions | N-H···N hydrogen bonds, C-H···π contacts |

Note: This data is hypothetical and illustrative for a representative crystal structure.

Co-crystallization is a powerful technique used to study the interactions between a ligand and a model of its biological target. By co-crystallizing a this compound analogue with a small molecule that mimics a key interaction domain of a receptor (a "receptor fragment"), the specific binding interactions can be visualized at an atomic level. For example, co-crystallization with a carboxylic acid-containing molecule could model the interaction with an aspartate or glutamate (B1630785) residue in a protein's active site. researchgate.net The resulting crystal structure would reveal the precise hydrogen bonding geometry and other non-covalent interactions that mediate the binding, providing invaluable information for structure-based drug design. The analysis of these co-crystal structures focuses on the hydrogen-bonding patterns, often involving dimer associations between the carboxylate groups of the coformer and the amine/heterocyclic nitrogen sites of the thiazole derivative. researchgate.net

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Characterization of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for elucidating the stereochemical features of chiral molecules. These techniques measure the differential interaction of chiral compounds with left- and right-circularly polarized light, providing unique spectral fingerprints for each enantiomer.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, characterized by positive or negative peaks (known as Cotton effects), is highly sensitive to the molecule's three-dimensional structure. For chiral derivatives of this compound, CD spectroscopy is instrumental in assigning the absolute configuration of stereocenters. This is often achieved by comparing the experimentally obtained CD spectrum with theoretical spectra generated through computational methods, such as time-dependent density functional theory (TD-DFT). unibas.it The sign and magnitude of the Cotton effects can be correlated to the spatial arrangement of the chromophores (e.g., the thiazole ring) relative to the chiral center(s).

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. unibas.it An ORD spectrum shows how the optical rotation of a chiral compound varies across a range of wavelengths. unibas.it Similar to CD, ORD curves can be used to determine the absolute configuration of enantiomers by comparing experimental data with computational predictions. unibas.it While historically significant, ORD is often used in conjunction with CD to provide a more complete picture of a molecule's chiroptical properties. For instance, the combination of these methods was successfully used to determine the absolute configuration of fungal dihydropyranpyran-4,5-diones, another class of heterocyclic compounds. unibas.it

The table below illustrates hypothetical CD spectroscopy data for a pair of enantiomers of a generic chiral this compound derivative, highlighting the mirror-image relationship of their spectra.

| Enantiomer | Wavelength (nm) | Molar Ellipticity (deg·cm²/dmol) |

| (R)-Isomer | 280 | +15,000 |

| (R)-Isomer | 245 | -22,000 |

| (S)-Isomer | 280 | -15,000 |

| (S)-Isomer | 245 | +22,000 |

Advanced Chromatographic and Separation Techniques for Purity and Enantiomeric Excess Determination

Beyond stereochemical confirmation, ensuring the purity and quantifying the enantiomeric excess (e.e.) of a chiral drug substance are critical quality attributes. Advanced chromatographic techniques are the cornerstone of these assessments.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining their purity. unife.it The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the two enantiomers, leading to different retention times. eijppr.com For this compound analogues, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often highly effective. mdpi.comnih.gov These phases can operate in various modes, including normal phase, reversed phase, and polar organic, offering great flexibility in method development. mdpi.comnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for chiral separations. afmps.be SFC utilizes carbon dioxide in its supercritical state as the primary mobile phase, often with a small amount of an organic modifier (e.g., methanol (B129727) or ethanol). chiraltech.com The low viscosity and high diffusivity of the supercritical fluid allow for faster separations and higher efficiency compared to HPLC. afmps.be Immobilized polysaccharide-based CSPs are particularly well-suited for SFC and demonstrate high success rates in resolving a wide range of chiral compounds, including heterocyclic molecules. chiraltech.com

The following table outlines a typical screening approach for developing a chiral separation method for a novel this compound derivative using HPLC and SFC.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase / Modifier | Typical Flow Rate | Detection |

| HPLC | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol (B145695) (90:10, v/v) | 1.0 mL/min | UV at 254 nm |

| HPLC | Cellulose tris(3,5-dichlorophenylcarbamate) | Acetonitrile/Water (60:40, v/v) | 0.8 mL/min | UV at 254 nm |

| SFC | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | CO₂/Methanol (80:20, v/v) | 3.0 mL/min | UV at 254 nm |

| SFC | Immobilized Cellulose tris(4-chloro-3-methylphenylcarbamate) | CO₂/Ethanol + 0.1% Diethylamine | 4.0 mL/min | UV at 254 nm |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique essential for detecting and quantifying trace-level impurities and for identifying drug metabolites. kuleuven.betechnologynetworks.com

Trace Analysis: In the synthesis of this compound analogues, trace amounts of impurities, such as starting materials, by-products, or diastereomers, can be present in the final active pharmaceutical ingredient (API). LC-MS/MS methods can be developed to achieve very low limits of quantification (LOQ), often in the parts-per-billion (ppb) range, ensuring that these impurities are controlled within regulatory limits (e.g., ICH guidelines). shopshimadzu.comnih.gov The high selectivity of tandem mass spectrometry, particularly in selected reaction monitoring (SRM) mode, allows for accurate quantification even in complex matrices. kuleuven.be

Metabolite Identification: Understanding the metabolic fate of a drug candidate is a critical part of its development. In vivo and in vitro studies are conducted to identify potential metabolites. LC-MS/MS, especially when coupled with high-resolution mass spectrometers (like Q-TOF or Orbitrap), enables the profiling and structural elucidation of these metabolites. nih.gov Common metabolic transformations for a molecule like this compound could include oxidation of the piperidine or thiazole rings, N-dealkylation, or conjugation with glucuronic acid or sulfate. By analyzing the mass shifts and fragmentation patterns between the parent drug and its metabolites, potential metabolic pathways can be mapped. ekb.eg

The table below presents potential metabolites of a hypothetical this compound analogue and their expected mass changes detected by LC-MS/MS.

| Parent Compound | Proposed Metabolic Reaction | Mass Change (Da) | Resulting m/z [M+H]⁺ |

| C₁₂H₁₈N₂S (m/z 223.1) | Hydroxylation | +16.0 | 239.1 |

| C₁₂H₁₈N₂S (m/z 223.1) | N-Oxidation | +16.0 | 239.1 |

| C₁₂H₁₈N₂S (m/z 223.1) | Glucuronidation | +176.0 | 399.1 |

| C₁₂H₁₈N₂S (m/z 223.1) | Sulfation | +80.0 | 303.1 |

Role of 5 Piperidin 4 Yl Thiazole Derivatives As Building Blocks in Advanced Chemical Synthesis

Scaffold Diversification through Parallel Synthesis and Combinatorial Chemistry

The 5-(piperidin-4-yl)thiazole scaffold is exceptionally well-suited for the generation of large compound libraries through parallel synthesis and combinatorial chemistry. nih.gov These high-throughput synthesis techniques are fundamental to modern drug discovery, enabling the rapid creation of numerous structural analogs for biological screening. nih.gov The key to this diversification lies in the scaffold's inherent handles for chemical modification: the secondary amine of the piperidine (B6355638) ring and various positions on the thiazole (B1198619) ring.

Solid-phase synthesis is a particularly effective strategy for library generation. nih.gov In a typical approach, the this compound core can be anchored to a solid support, allowing for sequential reactions and purifications with simple filtration steps. For instance, the piperidine nitrogen can be functionalized with a diverse set of building blocks, such as carboxylic acids (to form amides), isocyanates (to form ureas), or sulfonyl chlorides (to form sulfonamides). A general synthetic route for such diversification is outlined below:

Table 1: Representative Parallel Synthesis Scheme for Diversification of the this compound Scaffold

| Step | Reactant/Reagent | Reaction Type | Resulting Moiety |

|---|---|---|---|

| 1 | This compound core | N-Acylation | Amide |

| 2 | This compound core | N-Alkylation | Tertiary Amine |

| 3 | This compound core | N-Arylation | N-Aryl Piperidine |

| 4 | This compound core | Sulfonylation | Sulfonamide |

This parallel approach allows for the introduction of various functional groups, systematically altering the steric and electronic properties of the final compounds. Such libraries of 2,4,5-trisubstituted thiazole derivatives have been successfully synthesized, demonstrating the feasibility of creating three points of diversity on the core thiazole ring system. nih.gov The strategic selection of building blocks enables the exploration of a vast chemical space, optimizing the scaffold for specific biological targets or material properties.

Application in the Construction of Complex Heterocyclic Systems

The thiazole ring within the this compound scaffold serves as a foundational unit for the synthesis of more complex, fused heterocyclic systems. The inherent reactivity of the thiazole nucleus allows it to participate in various cyclization and condensation reactions, leading to the formation of polycyclic aromatic systems with unique electronic and biological properties.

One prominent strategy involves the construction of thiazolo[5,4-d]thiazoles, which are formed by fusing two thiazole rings. mdpi.com These rigid, planar, and electron-deficient systems have garnered interest for their applications in organic electronics. researchgate.net Starting with an appropriately functionalized this compound, such as one bearing an amino group at the 2-position and a handle for cyclization at the 4-position, it is chemically plausible to construct fused systems. For example, a well-established route involves the condensation of dithiooxamide (B146897) with aldehydes. mdpi.com By analogy, a this compound derivative could be elaborated to participate in similar annulation reactions to build fused frameworks.

Furthermore, the thiazole ring can be integrated into other fused heterocycles like thiazolo[4,5-d]pyrimidines. researchgate.net This is often achieved through reactions like the Michael addition of a thiazolidinone derivative with thiourea (B124793). researchgate.net The this compound core can be envisioned as a precursor to intermediates that undergo such cyclization reactions, thereby expanding its utility in generating novel and complex heterocyclic architectures.

Strategies for Macrocyclization and Polycyclic Framework Formation

Macrocycles are a class of molecules that have shown remarkable capacity for functional fine-tuning, often exhibiting high binding affinity and selectivity for biological targets. uni-kiel.de The this compound unit can be incorporated as a key structural element in macrocyclic frameworks, providing both rigidity and defined conformational geometry.

Several strategies exist for peptide macrocyclization that can be adapted to include this scaffold. nih.govrsc.org One such approach is a Hantzsch-based macrocyclization, which has been successfully used for the synthesis of thiazole-containing cyclopeptides. nih.govresearchgate.net In this method, a linear precursor containing the this compound unit and terminal reactive groups (e.g., a thioamide and a haloketone) can be induced to cyclize, forming the macrocyclic structure. The piperidine nitrogen or other positions can serve as attachment points for the linear chains that will undergo cyclization.

Thioether formation is another robust method for macrocyclization. nih.gov A linear precursor containing the this compound scaffold could be designed with a thiol group at one terminus and an electrophilic handle (e.g., a halomethyl group) at the other. An intramolecular thioalkylation reaction would then yield the desired macrocycle. The pseudo-dilution effect, often achieved by performing the reaction on a solid support, can be employed to favor intramolecular cyclization over intermolecular polymerization. nih.gov

Table 2: Potential Macrocyclization Strategies Incorporating the this compound Core

| Cyclization Chemistry | Required Functional Groups on Precursor | Resulting Linkage | Reference Concept |

|---|---|---|---|

| Lactam Formation | Amine and Carboxylic Acid | Amide Bond | nih.gov |

| Thioether Formation | Thiol and Alkyl Halide | Thioether | nih.gov |

| Azide-Alkyne Cycloaddition | Azide and Alkyne | Triazole | rsc.org |

Design of Ligands for Catalysis and Materials Science Applications

The nitrogen and sulfur atoms within the this compound scaffold make it an attractive bidentate or monodentate ligand for coordinating with metal centers. This property can be exploited in the design of novel catalysts and functional materials. The nitrogen atom of the thiazole ring and the nitrogen of the piperidine ring can act as Lewis basic sites, forming stable complexes with various transition metals.

In catalysis, complexes formed from thiazole derivatives can be utilized in a range of organic transformations. For example, novel thiazole complexes have been developed as powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. acs.org By modifying the substituents on the this compound core, the steric and electronic environment around the metal center can be fine-tuned to optimize catalytic activity and selectivity.

In materials science, the thiazolo[5,4-d]thiazole (B1587360) core, which can be synthesized from thiazole precursors, is a promising building block for semiconductors used in organic electronics due to its rigid planar structure and high oxidative stability. researchgate.net These properties facilitate efficient intermolecular π–π stacking, which is crucial for charge transport. researchgate.net Thiazole-based Covalent Organic Frameworks (COFs) have also been synthesized for applications such as the photocatalytic degradation of pollutants. mdpi.com The this compound unit, with its potential for forming extended conjugated systems and its ability to be integrated into porous frameworks, is a valuable component for designing next-generation organic materials.

Chemical Strategies for Modulating Molecular Properties (e.g., Solubility, Permeability via Prodrug Approach - purely chemical modification)

A significant challenge in the development of biologically active compounds is optimizing their physicochemical properties, such as aqueous solubility and membrane permeability, to ensure adequate bioavailability. The this compound scaffold offers a convenient handle for chemical modification to address these issues, most notably through the prodrug approach. acs.org A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov

The secondary amine of the piperidine ring is an ideal site for prodrug modification. It can be acylated with amino acids or other promoieties to create amide linkages that are susceptible to enzymatic cleavage in vivo. nih.gov This strategy has been successfully employed for other thiazole-containing compounds, known as thiazolides, where amino acid ester prodrugs were synthesized to improve pharmacokinetic parameters. nih.gov These modifications can mask polar functional groups, increasing lipophilicity and enhancing membrane permeability. Upon enzymatic hydrolysis, the promoiety is cleaved, releasing the active parent drug at the desired site of action.

Table 3: Prodrug Strategies for the this compound Scaffold

| Promoieties | Linkage Type | Potential Advantage |

|---|---|---|

| Amino Acids | Amide | Improved solubility and potential for active transport |

| Carboxylic Acids | Amide | Increased lipophilicity |

| Carbonates/Carbamates | Carbamate | Controlled release |

These chemical modifications are reversible and designed to be cleaved under physiological conditions. acs.org By carefully selecting the promoiety, it is possible to fine-tune the solubility, permeability, and release profile of the parent this compound derivative, thereby optimizing its therapeutic potential through purely chemical means.

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms for 5 Piperidin 4 Yl Thiazole Analogues

Systematic Substitution Effects on Thiazole (B1198619) and Piperidine (B6355638) Rings and their Influence on Molecular Interactions

Systematic modifications of the 5-(piperidin-4-yl)thiazole core have provided significant insights into its interaction with biological targets, such as enzymes and receptors. SAR studies focus on how different substituents on both the thiazole and piperidine rings affect binding affinity and molecular interactions.

For instance, in studies of piperidinyl thiazole isoxazolines as inhibitors of fatty acid amide hydrolase (FAAH), the substitution pattern on an attached phenyl carbamate ring, which is linked to the piperidine nitrogen, was found to be critical for binding affinity. While mono-substitution at the 2, 3, or 4-positions of this phenyl ring was generally well-tolerated, some 3-substituted chloro and methyl analogues showed notable shifts in binding. nih.gov However, di-substitution, particularly at the 2 and 6 positions, led to a dramatic decrease in binding affinity by over four orders of magnitude compared to the unsubstituted analogue, likely due to steric hindrance. nih.gov

The molecular interactions underpinning the binding of these analogues are multifaceted. Docking studies have revealed that the this compound core and its derivatives can engage in several key interactions within a target's binding pocket nih.gov:

Hydrogen Bonding : The nitrogen atom of the thiazole ring can act as a hydrogen bond acceptor, for example, with residues like MET495. nih.gov

Hydrophobic Interactions : The piperidine ring itself can form favorable hydrophobic contacts. For example, a C-H–π interaction between a methylene group on the piperidine ring and the aromatic ring of a phenylalanine residue (PHE192) has been observed. nih.gov

π-π Interactions : Aromatic rings attached to the core structure can participate in π-π stacking interactions with aromatic amino acid residues like PHE381. nih.gov

These findings highlight a delicate balance between steric and electronic effects, where the size, position, and nature of substituents dictate the molecule's ability to fit optimally within the binding site and establish crucial molecular contacts.

| Ring | Substitution Position | Substituent Type | Effect on Binding Affinity | Potential Interaction Influenced |

| Phenyl (on Piperidine-N) | 2, 3, or 4 (mono) | Generally tolerated | Relatively small change | Hydrophobic/van der Waals |

| Phenyl (on Piperidine-N) | 2,6 (di-methyl) | Bulky/Steric | >10,000-fold decrease nih.gov | Steric hindrance, prevents optimal fit |

| Thiazole | Ring Nitrogen | - | Favorable | Hydrogen bonding nih.gov |

| Piperidine | 3-position Methylene | - | Favorable | C-H–π interaction nih.gov |

Conformational Analysis and its Impact on Ligand-Target Binding (Biophysical)

The three-dimensional conformation of this compound analogues is a critical determinant of their biological activity. The relative orientation of the thiazole and piperidine rings, as well as the conformation of the piperidine ring itself (e.g., chair, boat, or twist-boat), dictates how the ligand presents its functional groups to the target protein.

Computational and biophysical studies indicate that for many bioactive ligands, a specific, often low-energy, conformation is required for optimal binding. For piperidinyl thiazole derivatives targeting enzymes like FAAH, docking studies suggest that an extended, linear conformation allows the molecule to penetrate deeply into the active site. nih.gov This extended conformation maximizes the contact surface area and aligns key functional groups for interaction with specific residues along the binding pocket.

The conformational preference of substituents on the piperidine ring is also crucial. For 2-substituted piperidines and piperazines, the substituent often prefers an axial orientation. nih.govblumberginstitute.org This preference can be influenced by factors such as pseudo-allylic strain in N-acyl derivatives or the formation of intramolecular hydrogen bonds, which can further stabilize the axial conformation. nih.gov The axial orientation can place key pharmacophoric elements, such as basic and pyridyl nitrogens in certain analogues, in a specific spatial arrangement that mimics the binding mode of endogenous ligands or other potent compounds. nih.gov Molecular modeling studies have confirmed that such specific orientations are necessary for the molecule to colocalize with key interaction points in a receptor binding site. nih.gov

Isosteric Replacements and Bioisosteric Design Principles for Modulating Molecular Recognition

Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties while retaining its core binding interactions. This strategy has been applied to the this compound scaffold to modulate molecular recognition, improve potency, and enhance pharmacokinetic properties.

A common bioisosteric replacement for the piperidine ring is the piperazine (B1678402) moiety. blumberginstitute.org In the context of FAAH inhibitors, a series of analogues with a piperazine ring instead of a piperidine ring was synthesized and evaluated. nih.gov Comparing identically substituted compounds from both series revealed that this bioisosteric switch was well-tolerated, with the 4-substituted phenyl compounds in the piperazine series showing similar inhibitory values to their piperidine counterparts. nih.gov This suggests that for this particular target, the key interactions of the core scaffold can be maintained while offering a new vector for substitution on the second nitrogen of the piperazine ring, which can be exploited to modulate properties like solubility or to introduce additional interactions.

Biophysical Methods for Characterizing Molecular Binding Events (e.g., Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), MicroScale Thermophoresis (MST) - focusing on kinetics and thermodynamics of binding)

A comprehensive understanding of molecular recognition requires quantitative characterization of the binding event. Biophysical techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and MicroScale Thermophoresis (MST) are powerful tools for elucidating the kinetics and thermodynamics of ligand-target interactions. reichertspr.comnicoyalife.comxantec.com

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip as a ligand in solution binds to a target immobilized on the chip. It provides real-time data on the association and dissociation phases of the interaction, making it the gold standard for determining kinetic parameters. reichertspr.comxantec.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. reichertspr.comnicoyalife.com By titrating a ligand into a solution containing the target protein, ITC can determine the binding affinity (Kd), stoichiometry (n), and the key thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). nicoyalife.com

MicroScale Thermophoresis (MST) measures the directed movement of molecules in a microscopic temperature gradient, a property that changes upon binding due to alterations in size, charge, or hydration shell. reichertspr.comnicoyalife.comxantec.com This technique can determine binding affinity in solution with very low sample consumption. reichertspr.comxantec.com

These biophysical methods provide precise measurements of binding affinity and kinetics. The dissociation constant (Kd) is a measure of binding strength, with lower values indicating a stronger interaction. It is calculated as the ratio of the dissociation rate (koff) to the association rate (kon).

kon (Association Rate) : Describes how quickly the ligand binds to the target.

koff (Dissociation Rate) : Describes the stability of the complex, or how quickly the ligand dissociates from the target. A slow koff rate often leads to a prolonged duration of action.

While specific kinetic data for this compound itself is not broadly published, studies on its analogues, such as the FAAH inhibitors, have demonstrated slow, time-dependent inhibition kinetics, which implies a slow koff rate and the formation of a stable enzyme-inhibitor complex. nih.gov

The table below illustrates the type of data obtained from SPR or similar kinetic analyses for hypothetical this compound analogues.

| Compound | Target | kon (M-1s-1) | koff (s-1) | Kd (nM) | Method |

| Analogue A (unsubstituted) | Enzyme X | 1.5 x 105 | 3.0 x 10-3 | 20 | SPR |

| Analogue B (+4-F Phenyl) | Enzyme X | 2.0 x 105 | 2.0 x 10-3 | 10 | SPR |

| Analogue C (+3-Cl Phenyl) | Enzyme X | 1.8 x 105 | 7.2 x 10-3 | 40 | SPR |

| Analogue D (Piperazine) | Enzyme X | 1.4 x 105 | 3.5 x 10-3 | 25 | SPR |

ITC is the primary technique for determining the complete thermodynamic profile of a binding interaction. The data reveals the driving forces behind the molecular recognition event.

Enthalpy (ΔH) : Reflects the change in heat content. A negative (exothermic) ΔH typically indicates the formation of favorable interactions like hydrogen bonds and van der Waals forces.

Entropy (TΔS) : Represents the change in the system's disorder. A positive (favorable) TΔS is often driven by the release of ordered water molecules from the binding interface (the hydrophobic effect) or increased conformational flexibility.

By analyzing these parameters, researchers can understand whether binding is primarily enthalpy-driven (strong, specific bonds) or entropy-driven (hydrophobic interactions). This information is invaluable for rational drug design, allowing chemists to modify a scaffold to enhance favorable enthalpic or entropic contributions to binding.

The table below provides an example of thermodynamic data that could be generated for this compound analogues using ITC.

| Compound | Target | Kd (nM) | ΔG (kcal/mol) | ΔH (kcal/mol) | TΔS (kcal/mol) | Driving Force |

| Analogue A | Protein Y | 50 | -9.9 | -7.5 | +2.4 | Enthalpy & Entropy |

| Analogue B | Protein Y | 25 | -10.4 | -9.0 | +1.4 | Primarily Enthalpy |

| Analogue C | Protein Y | 100 | -9.5 | -4.5 | +5.0 | Primarily Entropy |

Future Directions and Emerging Research Opportunities in 5 Piperidin 4 Yl Thiazole Chemistry

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

Machine learning algorithms, such as deep neural networks and support vector machines, can be trained on large datasets of existing thiazole (B1198619) derivatives to identify complex structure-activity relationships (SAR). mdpi.comresearchgate.net These models can then be used to virtually screen vast chemical libraries and prioritize candidates with the highest probability of success, thereby reducing the time and cost associated with experimental screening. ijhespub.org For instance, ML models are being developed to predict the urease inhibitory activity of thiazole derivatives by analyzing essential physicochemical properties. researchgate.net This predictive power allows researchers to design molecules with optimized properties, such as enhanced target affinity or improved metabolic stability.

Table 1: Applications of AI/ML in the Design of 5-(Piperidin-4-yl)thiazole Derivatives

| Application | AI/ML Technique | Predicted Property | Potential Impact |

| Virtual Screening | Deep Learning, Convolutional Neural Networks | Antibacterial properties, Target binding affinity | Rapid identification of potent lead compounds from large virtual libraries. acm.org |

| SAR Analysis | Random Forest, Support Vector Machines | Biological activity, Drug-likeness | Elucidation of key structural features for desired biological effects. ijhespub.org |

| ADMET Prediction | Graph Neural Networks | Absorption, Distribution, Metabolism, Excretion, Toxicity | Early-stage filtering of candidates with poor pharmacokinetic profiles. ijhespub.org |

| De Novo Design | Generative Adversarial Networks (GANs) | Novel chemical structures | Creation of entirely new this compound analogues with desired properties. |

Continuous Flow Chemistry and Automation in High-Throughput Synthesis

High-throughput synthesis enabled by continuous flow chemistry and automation is becoming an indispensable tool for rapidly generating libraries of this compound analogues for biological screening and materials science applications. trajanscimed.com Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the ability to perform multi-step reactions in a single, uninterrupted sequence. nih.govnih.gov